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Compound of Interest

Compound Name: Diisobutyl malonate

Cat. No.: B1623146 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

diisobutyl malonate, with the assumed chemical identity of diethyl 2-(2-

methylpropyl)propanedioate (CAS No. 10203-58-4). This document is intended for researchers,

scientists, and professionals in drug development and related fields, offering a detailed

summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics. The guide includes structured data tables, detailed experimental protocols, and

a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diethyl isobutylmalonate.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

Data not available in

search results

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

Data not available in search results

Note: Specific experimental 1H and 13C NMR data for diethyl isobutylmalonate, including

chemical shifts, multiplicities, and coupling constants, were not available in the performed

searches. The tables are provided as a template for where such data would be presented.

Table 3: IR Spectroscopic Data
Wavenumber (cm-1) Interpretation

~1730 - 1750 C=O stretch (ester)

~2870 - 2960 C-H stretch (alkane)

~1000 - 1300 C-O stretch (ester)

Note: The IR data is based on typical values for similar ester compounds.

Table 4: Mass Spectrometry Data
m/z Interpretation

216 [M]+ Molecular ion

171 [M - OCH2CH3]+

143 [M - COOCH2CH3]+

57 [C4H9]+ (isobutyl fragment)

Note: Fragmentation patterns are predicted based on the structure of diethyl isobutylmalonate.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Approximately 5-20 mg of the liquid diethyl isobutylmalonate sample is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the

solvent to provide a chemical shift reference at 0 ppm.

The solution is transferred to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

A standard one-pulse experiment is performed to acquire the 1H NMR spectrum.

Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all

expected proton signals.

3. 13C NMR Spectroscopy:

The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-

H coupling, resulting in single lines for each unique carbon atom.

A larger number of scans and a longer relaxation delay are often required compared to 1H

NMR due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

A drop of the neat (undiluted) liquid diethyl isobutylmalonate is placed between two salt

plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a thin liquid film.

2. Data Acquisition (FT-IR):
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The salt plates are placed in the sample holder of an FT-IR spectrometer.

A background spectrum of the clean, empty salt plates is first recorded.

The sample spectrum is then acquired, and the instrument software automatically ratios the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm-1.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the volatile liquid sample is introduced into the mass spectrometer, often

via a heated direct insertion probe or through a gas chromatograph (GC-MS).

In the ion source, the sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

2. Mass Analysis and Detection:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion at a specific m/z value, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like diisobutyl malonate.
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Spectroscopic analysis workflow for a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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